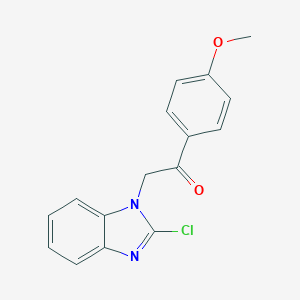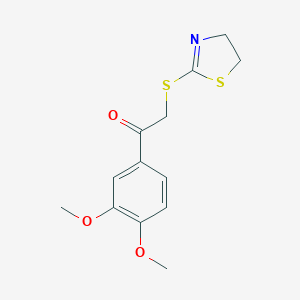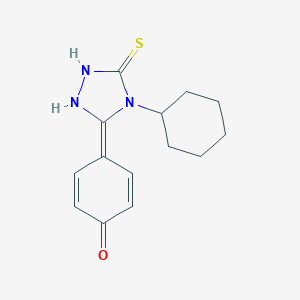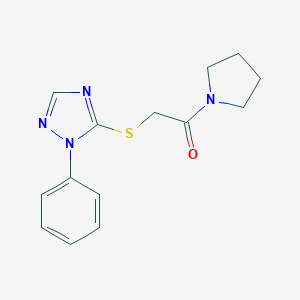
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone, also known as Cbz-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
作用機序
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to induce the expression of certain tumor suppressor genes, which further inhibits cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone also induces apoptosis in cancer cells, which leads to their death. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone in lab experiments is its high potency and selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one limitation of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone. One potential direction is to explore its efficacy in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in the treatment of other diseases such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis and purification methods of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone to improve its yield and bioavailability.
合成法
The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone involves the reaction of 2-chloro-1H-benzimidazole with 4-methoxyphenylacetic acid in the presence of a suitable coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. The yield of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
科学的研究の応用
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
特性
CAS番号 |
29020-06-2 |
|---|---|
製品名 |
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
2-(2-chlorobenzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)15(20)10-19-14-5-3-2-4-13(14)18-16(19)17/h2-9H,10H2,1H3 |
InChIキー |
MOHGSMMTQPPBRA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B269881.png)